Phenol, 2-(1-methyl-1H-benzimidazol-2-yl)-

Description

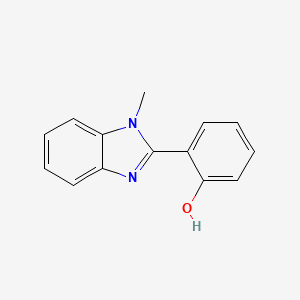

Phenol, 2-(1-methyl-1H-benzimidazol-2-yl)- (IUPAC name: 2-(1-methyl-1H-benzimidazol-2-yl)phenol) is a heterocyclic compound combining a benzimidazole core substituted with a methyl group at the 1-position and a phenolic hydroxyl group at the 2-position. This structure confers unique physicochemical properties, including aromatic π-π interactions, hydrogen-bonding capacity, and moderate polarity, making it a versatile scaffold for medicinal chemistry and materials science. The compound has been explored for antimicrobial, anticancer, and antioxidant activities, with its biological efficacy often linked to the electron-rich benzimidazole ring and the reactive phenolic group .

Properties

CAS No. |

2219-12-7 |

|---|---|

Molecular Formula |

C14H12N2O |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-(1-methylbenzimidazol-2-yl)phenol |

InChI |

InChI=1S/C14H12N2O/c1-16-12-8-4-3-7-11(12)15-14(16)10-6-2-5-9-13(10)17/h2-9,17H,1H3 |

InChI Key |

DBUIKLZNAQEAEE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)phenol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of o-phenylenediamine with salicylaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors and microwave-assisted synthesis are modern techniques that can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Reduced benzimidazole derivatives.

Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

Industry: Utilized in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-benzo[d]imidazol-2-yl)phenol involves its interaction with various molecular targets. In medicinal applications, it can intercalate with DNA, disrupting the replication process and leading to cell death. The phenol group can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Positional Isomerism: The 4-phenolic isomer (4-(1H-benzimidazol-2-yl)phenol) shows reduced antimicrobial activity compared to the 2-phenolic derivative, likely due to steric hindrance in target binding .

- Methyl Substitution : The 1-methyl group in the benzimidazole ring enhances metabolic stability by blocking N-demethylation pathways, critical for in vivo efficacy .

- Ring Additions: Azetidinone and pyrimidine moieties (e.g., in and compounds) improve cytotoxicity by enabling interactions with tubulin or kinase active sites .

Physicochemical and Spectral Properties

- pKa and Solubility: The phenolic OH group (pKa ~10) enhances water solubility at physiological pH, while the benzimidazole ring (logP ~2.5) ensures membrane permeability .

- Spectroscopic Signatures: IR: O–H stretch at ~3211 cm⁻¹; C=N stretch at ~1461 cm⁻¹ . ¹H NMR: Aromatic protons resonate at δ 6.82–7.52 ppm; phenolic OH as a broad singlet at δ 6.06 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.